![molecular formula C21H27NO4 B14182595 Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate CAS No. 889867-15-6](/img/structure/B14182595.png)
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzoate ester linked to a hexyl chain, which is further connected to a methylpyridinyl group through an ether linkage. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 6-methylpyridin-3-ol: This can be synthesized through the methylation of pyridin-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(6-methylpyridin-3-yloxy)hexanol: This involves the reaction of 6-methylpyridin-3-ol with 1-bromohexane in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of 2-(6-methylpyridin-3-yloxy)hexanol with ethyl 4-hydroxybenzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether linkages allow it to interact with enzymes and receptors, potentially modulating their activity. The methylpyridinyl group may contribute to its binding affinity and specificity towards certain biological targets, influencing cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]butyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]pentyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]heptyl}oxy)benzoate
Comparison: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is unique due to its specific hexyl chain length, which may influence its solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains. The presence of the 6-methylpyridinyl group also distinguishes it from other benzoate esters, potentially enhancing its binding affinity and specificity in biological applications.
Propiedades
Número CAS |
889867-15-6 |
|---|---|
Fórmula molecular |
C21H27NO4 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
ethyl 4-[2-(6-methylpyridin-3-yl)oxyhexoxy]benzoate |
InChI |
InChI=1S/C21H27NO4/c1-4-6-7-20(26-19-11-8-16(3)22-14-19)15-25-18-12-9-17(10-13-18)21(23)24-5-2/h8-14,20H,4-7,15H2,1-3H3 |
Clave InChI |
FQDZBHRNDAJMJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


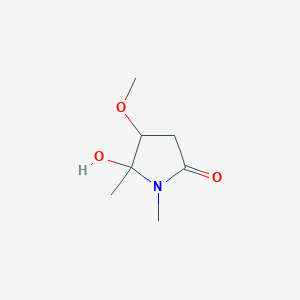
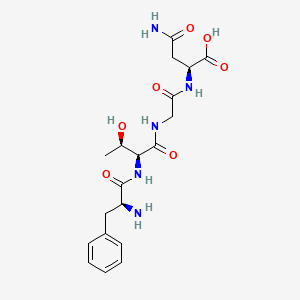
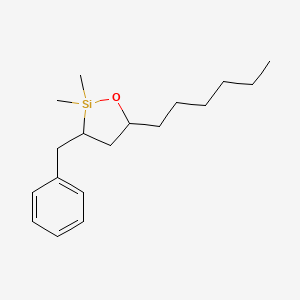
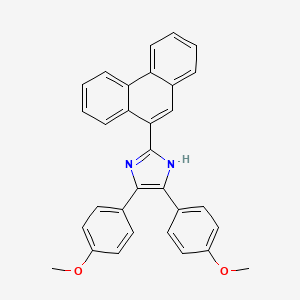


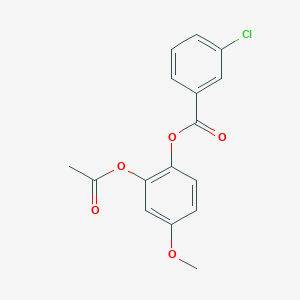


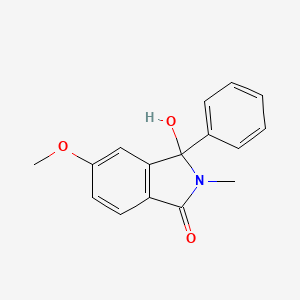
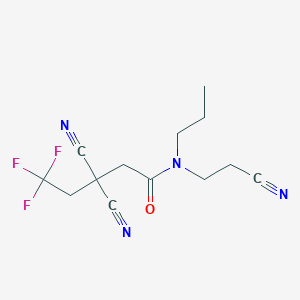

![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
